(1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H19Cl2NO2S2 and its molecular weight is 380.34. The purity is usually 95%.
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Scientific Research Applications
Novel Nanosized N-sulfonated Brönsted Acidic Catalyst
A study by Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst, demonstrating its use in promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research highlights the potential of using similar compounds in catalyzing organic reactions efficiently (Goli-Jolodar, Shirini, & Seddighi, 2016).
Gold(III) Tetrachloride Salt of L-Cocaine
Wood, Brettell, and Lalancette (2007) explored the gold(III) tetrachloride salt of L-cocaine, a compound with structural similarities, highlighting its molecular structure and intra-molecular hydrogen bonding. Such studies can provide insights into the structural and chemical properties of related azabicyclo[3.2.1]octane derivatives (Wood, Brettell, & Lalancette, 2007).
Properties
IUPAC Name |
8-(2,4-dichloro-5-methylphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2S2/c1-9-5-15(14(17)8-13(9)16)22(19,20)18-10-3-4-11(18)7-12(6-10)21-2/h5,8,10-12H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEQRLWMRDMDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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